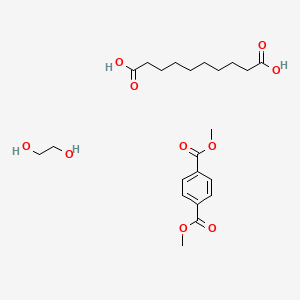![molecular formula C25H40O3 B14660231 3-[4-(Hexadecyloxy)phenyl]prop-2-enoic acid CAS No. 38573-00-1](/img/structure/B14660231.png)
3-[4-(Hexadecyloxy)phenyl]prop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-(Hexadecyloxy)phenyl]prop-2-enoic acid is an organic compound with a complex structure that includes a phenyl group substituted with a hexadecyloxy chain and a prop-2-enoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Hexadecyloxy)phenyl]prop-2-enoic acid typically involves the reaction of 4-(hexadecyloxy)benzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include:
Solvent: Ethanol or methanol
Base: Sodium ethoxide or potassium carbonate
Temperature: Reflux conditions (around 80-100°C)
Time: Several hours to complete the reaction
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-[4-(Hexadecyloxy)phenyl]prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond in the prop-2-enoic acid moiety to a single bond, forming saturated derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) under pressure.
Substitution: Halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst (AlCl₃).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of saturated derivatives.
Substitution: Formation of halogenated aromatic compounds.
Aplicaciones Científicas De Investigación
3-[4-(Hexadecyloxy)phenyl]prop-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-[4-(Hexadecyloxy)phenyl]prop-2-enoic acid involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with receptors: Modulating receptor activity and influencing cellular signaling pathways.
Altering gene expression: Affecting the transcription and translation of genes related to its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Hydroxyphenyl)prop-2-enoic acid: Similar structure but with a hydroxy group instead of a hexadecyloxy chain.
3-(4-Methoxyphenyl)prop-2-enoic acid: Similar structure but with a methoxy group instead of a hexadecyloxy chain.
3-(4-Ethoxyphenyl)prop-2-enoic acid: Similar structure but with an ethoxy group instead of a hexadecyloxy chain.
Uniqueness
3-[4-(Hexadecyloxy)phenyl]prop-2-enoic acid is unique due to the presence of the long hexadecyloxy chain, which imparts distinct physical and chemical properties. This structural feature can influence the compound’s solubility, reactivity, and interaction with biological systems, making it a valuable compound for various applications.
Propiedades
Número CAS |
38573-00-1 |
|---|---|
Fórmula molecular |
C25H40O3 |
Peso molecular |
388.6 g/mol |
Nombre IUPAC |
3-(4-hexadecoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C25H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-22-28-24-19-16-23(17-20-24)18-21-25(26)27/h16-21H,2-15,22H2,1H3,(H,26,27) |
Clave InChI |
NVJKETMILSTWAT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCOC1=CC=C(C=C1)C=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


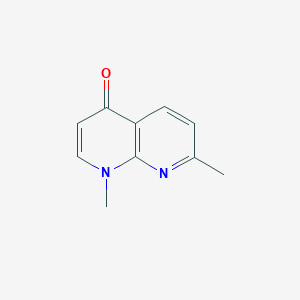

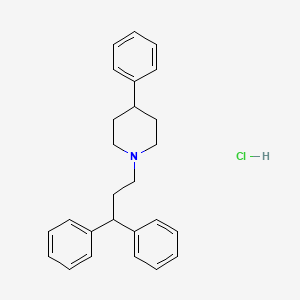
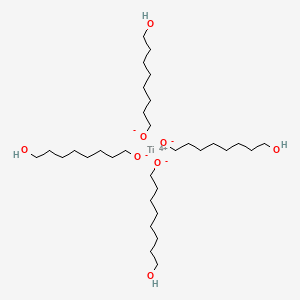

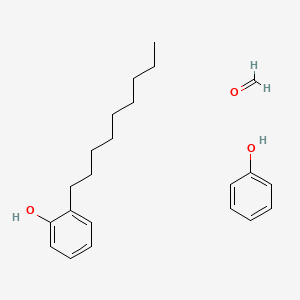
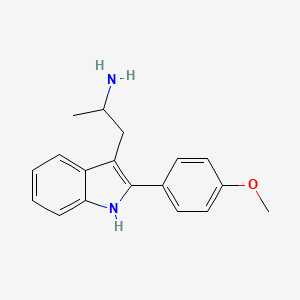
![(Z)-but-2-enedioic acid;3-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzonitrile](/img/structure/B14660182.png)
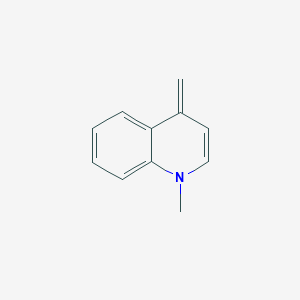

![3-Ethyl-1-azabicyclo[2.2.2]oct-2-ene](/img/structure/B14660196.png)

